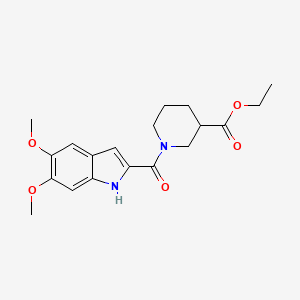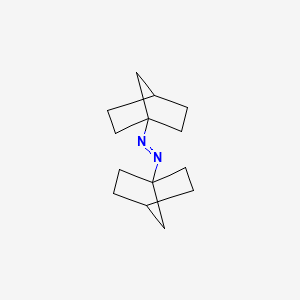
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- is a compound with the molecular formula C14H22N2 and a molecular weight of 218.3379 g/mol It is characterized by its unique structure, which includes two bicyclo(221)heptane units connected by a diazene (N=N) group
Méthodes De Préparation
The synthesis of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- typically involves the reaction of bicyclo(2.2.1)heptane derivatives with diazene precursors under specific conditions. One common method involves the use of photochemistry to facilitate the [2 + 2] cycloaddition reaction, which forms the bicyclo(2.2.1)heptane units . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or hydrocarbons .
Applications De Recherche Scientifique
e-Diazene, bis(bicyclo(221)hept-1-yl)- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and protein interactionsIn industry, it can be used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The diazene group can undergo various chemical transformations, which may affect the activity of enzymes and other proteins. The bicyclo(2.2.1)heptane units provide structural stability and can influence the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- can be compared with other similar compounds, such as bicyclo(2.2.1)heptane derivatives and other diazene-containing molecules. Similar compounds include bicyclo(2.2.1)hept-5-en-2-yl]triethoxysilane and bicyclo(2.1.1)hexane derivatives . The uniqueness of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- lies in its combination of the bicyclo(2.2.1)heptane structure with the diazene group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
59388-65-7 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
bis(1-bicyclo[2.2.1]heptanyl)diazene |
InChI |
InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2 |
Clé InChI |
IXLUXTNJLVDWEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C2)N=NC34CCC(C3)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


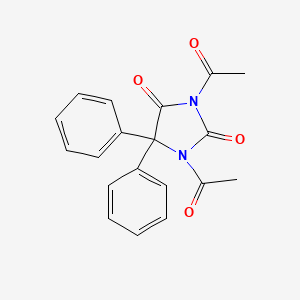

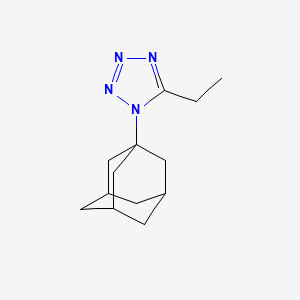
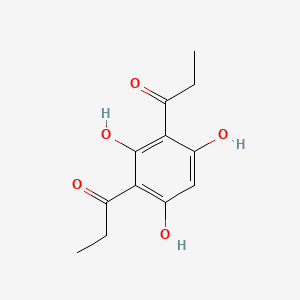

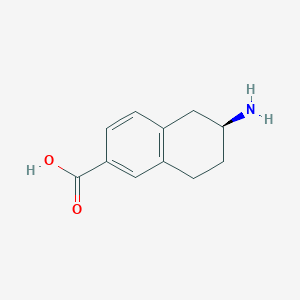
phosphane](/img/structure/B14173479.png)
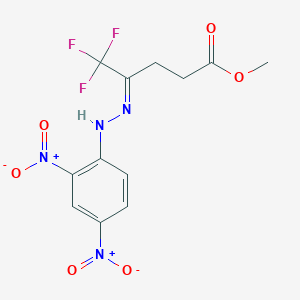
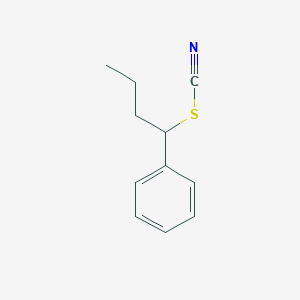
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)

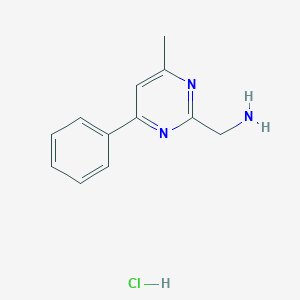
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
